Spirolide D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

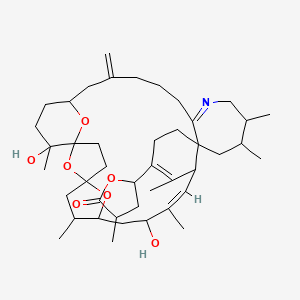

Spirolide D belongs to the class of organic compounds known as azepines. These are organic compounds containing an unsaturated seven-member heterocycle with one nitrogen atom replacing a carbon atom. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in mollusks. This makes this compound a potential biomarker for the consumption of this food product.

Applications De Recherche Scientifique

Toxicological Profile

Spirolide D exhibits notable neurotoxic properties, primarily attributed to its cyclic imine structure and spiroketal ring configuration. Research has demonstrated that the toxicity of spirolides is influenced by their chemical structure, with specific features contributing to their pharmacological effects.

Toxicity Studies

- Acute Toxicity : Studies have shown that this compound has a low lethal dose (LD50) when administered intraperitoneally in mice, indicating high toxicity. For instance, 13-desmethyl spirolide C, closely related to this compound, has been reported with an LD50 of 6.9 µg/kg body weight .

- Comparative Toxicity : The toxicity of spirolides varies significantly based on the route of administration. For example, oral administration results in higher LD50 values compared to intraperitoneal injection, suggesting that the bioavailability and metabolism of these compounds differ significantly depending on how they are introduced into the body .

| Compound | Route of Administration | LD50 (µg/kg body weight) |

|---|---|---|

| Spirolide A | Intraperitoneal | 37 |

| Spirolide B | Intraperitoneal | 99 |

| Spirolide C | Intraperitoneal | 8.0 |

| 13-Desmethyl spirolide C | Intraperitoneal | 6.9 |

| 20-Methyl spirolide G | Intraperitoneal | 8.0 |

Pharmacological Interactions

The interaction of this compound with nicotinic acetylcholine receptors (nAChRs) is a crucial area of study that sheds light on its pharmacological potential and risks.

Environmental and Health Implications

Understanding the implications of this compound in marine environments and human health is essential for risk assessment and management.

Marine Toxins and Human Exposure

- Shellfish Contamination : Spirolides are produced by marine dinoflagellates such as Alexandrium ostenfeldii, which can accumulate in shellfish. Human consumption of contaminated shellfish poses significant health risks due to the neurotoxic effects of these compounds .

- Regulatory Considerations : Given their potent toxicity and potential for bioaccumulation, monitoring and regulating levels of spirolides in seafood are critical for public health safety.

Future Research Directions

Ongoing research is necessary to fully elucidate the mechanisms underlying the toxicity of this compound and its analogs. Key areas for future investigation include:

- Structural Variability : Further studies on the structural variability among different spirolides may reveal additional pharmacophores responsible for their toxic effects .

- Long-term Toxicity Assessments : Long-term studies evaluating the chronic effects of low-dose exposure to spirolides will enhance understanding of their impact on human health and ecological systems.

Analyse Des Réactions Chimiques

Key Synthetic Strategies for Spirolide D

Efforts to synthesize this compound have focused on constructing its bis(spiroketal) and 7,6-spirocyclic imine systems. A transannular spiroketalization approach was prioritized after initial attempts using double hemiketal/hetero-Michael reactions failed due to preferential C12-isomer formation .

Roskamp Reaction for Diazoester Functionalization

-

α-Diazoester 10 was introduced under Roskamp conditions, enabling the formation of allyloxycarbonyl-protected intermediates critical for subsequent spiroketalization .

Challenges in Macrocycle Formation

-

Spiroketalization : Early attempts to assemble the BCD ring system via iterative oxidative radical cyclizations (PhI(OAc)₂, I₂, hv) yielded diastereomeric mixtures (e.g., 16 and 17 in a 1:4 ratio) .

-

Macrocyclization : Zakarian’s RCM approach using Grubbs II catalyst achieved spirolide C’s macrocycle in 25% yield, highlighting challenges in conformational rigidity .

Functional Group Transformations

-

Oxidative Insertion : Cotton’s Ir(I)-catalyzed oxidative insertion enabled C–H activation in spiroimine precursors .

-

Hydrostannylation : Terminal alkynes underwent hydrostannylation (e.g., 101 → 102 ) to install vinylstannane units for Stille coupling .

Structural Insights from Mass Spectrometry

While not directly reactive, mass spectrometry (LC-HRMS/MS) revealed this compound’s susceptibility to retro-Diels-Alder (RDA) fragmentation, producing diagnostic ions like m/z 150 and 164 .

Proposed Pharmacophore Modifications

-

Cyclic Imine Stability : this compound’s dimethylated imine resists hydrolysis, enhancing bioavailability compared to monomethylated analogs .

-

Spiroketal Configuration : Trispiroketal systems (e.g., 6:5:6 rings) influence toxicity, as seen in inactive analogs with altered ring topologies .

Outstanding Challenges

Propriétés

Numéro CAS |

170713-73-2 |

|---|---|

Formule moléculaire |

C43H65NO7 |

Poids moléculaire |

708 g/mol |

Nom IUPAC |

5-[(10Z)-9,32-dihydroxy-6,10,13,19,20,32-hexamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-3-methyloxolan-2-one |

InChI |

InChI=1S/C43H65NO7/c1-25-10-9-11-38-41(22-28(4)30(6)24-44-38)15-13-33(37-20-27(3)39(46)48-37)31(7)34(41)19-26(2)35(45)21-36-29(5)23-42(50-36)16-17-43(51-42)40(8,47)14-12-32(18-25)49-43/h19,27-30,32,34-37,45,47H,1,9-18,20-24H2,2-8H3/b26-19- |

Clé InChI |

DCBUZOVCNASVLD-LGUFXXKBSA-N |

SMILES |

CC1CC(OC1=O)C2=C(C3C=C(C(CC4C(CC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC7=NCC(C(CC37CC2)C)C)(C)O)C)O)C)C |

SMILES isomérique |

CC1CC(OC1=O)C2=C(C3/C=C(/C(CC4C(CC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC7=NCC(C(CC37CC2)C)C)(C)O)C)O)\C)C |

SMILES canonique |

CC1CC(OC1=O)C2=C(C3C=C(C(CC4C(CC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC7=NCC(C(CC37CC2)C)C)(C)O)C)O)C)C |

Synonymes |

spirolide D |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.